
(E)-ethyl 4-(5-(2-cyano-2-(4-oxo-3,4-dihydroquinazolin-2-yl)vinyl)furan-2-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-ethyl 4-(5-(2-cyano-2-(4-oxo-3,4-dihydroquinazolin-2-yl)vinyl)furan-2-yl)benzoate is a useful research compound. Its molecular formula is C24H17N3O4 and its molecular weight is 411.417. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Intermediates
Studies on similar compounds highlight advanced synthesis techniques and the potential use of (E)-ethyl 4-(5-(2-cyano-2-(4-oxo-3,4-dihydroquinazolin-2-yl)vinyl)furan-2-yl)benzoate as an intermediate in organic synthesis. For instance, the work by Pomeisl et al. (2006) on the synthesis of furanone derivatives from benzoin ethers and the efficient Z–E isomerization of fluoroalkenoate precursors suggests a methodology that could be applicable for creating compounds with similar furan and quinazoline components (Pomeisl et al., 2006).
Pharmaceutical Research
Compounds within the quinazoline family, similar to the core structure of the discussed molecule, have been explored for their antimicrobial properties. Desai et al. (2007) synthesized new quinazolines showing potential as antimicrobial agents, suggesting that related compounds could be explored for similar bioactivities (Desai et al., 2007).
Material Science
In material science, the unique electronic and structural properties of such compounds can be of interest. For example, El-Azab et al. (2016) conducted a detailed study on a related quinazoline derivative, analyzing its molecular structure, electrostatic potential, and nonlinear optical properties. This suggests potential research avenues for this compound in developing materials with specific electronic or optical properties (El-Azab et al., 2016).
Chemical Reactivity and Mechanistic Studies
The reactivity of compounds featuring similar functional groups can be insightful for understanding possible chemical transformations. The study by Sobenina et al. (2011) on the conversion of tetrahydroindole to furan-2-one derivatives through a sequence of reactions highlights the complexity and potential of such molecular frameworks for synthetic applications (Sobenina et al., 2011).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-ethyl 4-(5-(2-cyano-2-(4-oxo-3,4-dihydroquinazolin-2-yl)vinyl)furan-2-yl)benzoate involves the condensation of 2-cyano-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetaldehyde with furan-2-carbaldehyde, followed by the reaction of the resulting product with ethyl 4-bromobenzoate. The final step involves the reduction of the resulting product to obtain the desired compound.", "Starting Materials": [ "2-cyano-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetaldehyde", "furan-2-carbaldehyde", "ethyl 4-bromobenzoate" ], "Reaction": [ "Step 1: Condensation of 2-cyano-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetaldehyde with furan-2-carbaldehyde in the presence of a base such as sodium methoxide to obtain the intermediate product.", "Step 2: Reaction of the intermediate product with ethyl 4-bromobenzoate in the presence of a base such as potassium carbonate to obtain the desired product.", "Step 3: Reduction of the desired product using a reducing agent such as sodium borohydride to obtain (E)-ethyl 4-(5-(2-cyano-2-(4-oxo-3,4-dihydroquinazolin-2-yl)vinyl)furan-2-yl)benzoate." ] } | |
CAS-Nummer |
622356-63-2 |
Molekularformel |
C24H17N3O4 |
Molekulargewicht |
411.417 |
IUPAC-Name |
ethyl 4-[5-[(E)-2-cyano-2-(4-oxo-3H-quinazolin-2-yl)ethenyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C24H17N3O4/c1-2-30-24(29)16-9-7-15(8-10-16)21-12-11-18(31-21)13-17(14-25)22-26-20-6-4-3-5-19(20)23(28)27-22/h3-13H,2H2,1H3,(H,26,27,28)/b17-13+ |
InChI-Schlüssel |
LONBQEMZRLVUJK-GHRIWEEISA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C3=NC4=CC=CC=C4C(=O)N3 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2508446.png)

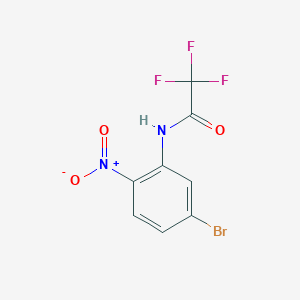
![3-[1-(2-fluorophenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone](/img/structure/B2508450.png)
![8-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2508451.png)
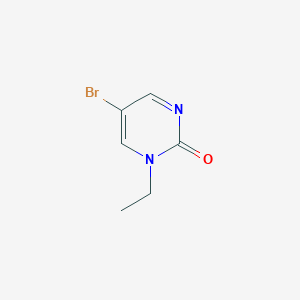
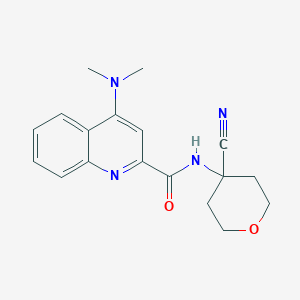
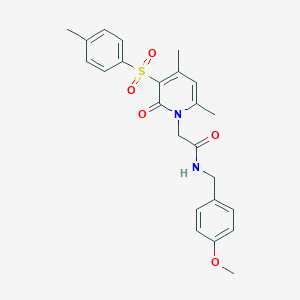
![methyl 5-chloro-4-[(methoxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2508459.png)
![1-[2-(4-Methoxyphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane](/img/structure/B2508460.png)
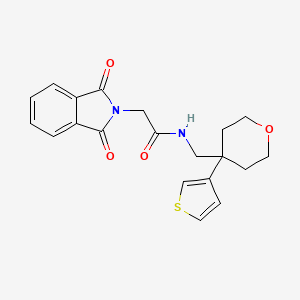
![2-[4-(Morpholin-4-ylsulfonyl)phenyl]isoindolin-1-imine hydrobromide](/img/structure/B2508465.png)

